molecular formula C12H19N3O B11882648 3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole

3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole

Cat. No.: B11882648
M. Wt: 221.30 g/mol
InChI Key: UURNWOATZRSETM-UHFFFAOYSA-N
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Description

3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole is a novel 1,2,4-oxadiazole derivative offered for research and development purposes. Compounds based on the 1,2,4-oxadiazole scaffold are of significant interest in medicinal chemistry due to their wide spectrum of biological activities and bioisosteric properties, often serving as key scaffolds in drug discovery . While specific biological data for this exact compound is not available, structurally similar 1,2,4-oxadiazole derivatives have demonstrated considerable potential in anticancer research, with some compounds showing equipotent activity to established chemotherapeutics like 5-fluorouracil in vitro against colon and colorectal cancer cell lines . Other 1,2,4-oxadiazole analogues have also exhibited promising antimicrobial properties, showing potent activity against Gram-positive bacteria such as Staphylococcus aureus . The structure of this compound incorporates a seven-membered azepane ring and a strained cyclobutyl group, which may influence its physicochemical properties and interaction with biological targets. Researchers can explore this compound as a building block in organic synthesis or as a candidate for screening against various biological targets. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. For specific storage and handling information, please refer to the material safety data sheet (MSDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

3-(azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole

InChI

InChI=1S/C12H19N3O/c1-2-7-10(13-8-3-1)11-14-12(16-15-11)9-5-4-6-9/h9-10,13H,1-8H2

InChI Key

UURNWOATZRSETM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2=NOC(=N2)C3CCC3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by cyclization with elimination of HCl. Microwave-assisted heating at 120–150°C for 2–4 hours in anhydrous dimethylformamide (DMF) enhances reaction efficiency, achieving yields of 65–78%. Catalytic amounts of magnesium oxide (MgO) or potassium carbonate (K₂CO₃) are used to neutralize HCl, preventing side reactions.

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal RangeImpact on Yield
Temperature120–150°CMaximizes kinetics without decomposition
SolventAnhydrous DMFEnhances solubility of intermediates
CatalystMgO (5 mol%)Improves cyclization efficiency
Reaction Time2–4 hours (microwave)Reduces side product formation

Mechanochemical Synthesis Using Ball Milling

Recent advances in solvent-free synthesis have enabled the preparation of 1,2,4-oxadiazoles via mechanochemical ball milling. This method involves grinding 2-(hydroxyimino)azepane and cyclobutanecarboxylic anhydride with potassium phosphate tribasic (K₃PO₄) as a base.

Operational Advantages

  • Eco-Friendly Profile : Eliminates volatile organic solvents.

  • Scalability : Achieves 85–90% conversion in 30–45 minutes at 25 Hz milling frequency.

  • Purification Simplicity : Crude product requires only aqueous workup and recrystallization from ethanol/water mixtures.

Table 2: Mechanochemical vs. Conventional Synthesis

MetricMechanochemicalConventional (DMF)
Yield85–90%65–78%
Reaction Time30–45 minutes2–4 hours
Solvent ConsumptionNone10 mL/mmol
Energy EfficiencyHighModerate

One-Pot Synthesis-Functionalization Strategy

A streamlined one-pot method developed by Baykov et al. (2017) enables the simultaneous synthesis and functionalization of 1,2,4-oxadiazoles. For the target compound, this involves:

  • Formation of Amidoxime : Reaction of azepane-2-carbonitrile with hydroxylamine hydrochloride in ethanol.

  • Cyclization with Cyclobutyl Ester : Treatment with methyl cyclobutanecarboxylate in a superbasic NaOH/DMSO system at room temperature.

Key Observations

  • Reaction Time : 12–24 hours for complete conversion.

  • Yield : 70–75%, with minor impurities from ester hydrolysis.

  • Functional Group Tolerance : Compatible with sterically hindered esters and electron-deficient nitriles.

Challenges and Limitations

Stability of Intermediates

The amidoxime intermediate is hygroscopic and prone to decomposition at elevated temperatures, necessitating anhydrous conditions and inert atmospheres during handling.

Byproduct Formation

Competitive pathways may generate 1,2,5-oxadiazole-2-oxides or 1,2,4-oxadiazole-4-oxides , particularly in the presence of excess nitrile oxides. Chromatographic purification (silica gel, ethyl acetate/hexane) is required to isolate the desired product.

Emerging Methodologies

Photocatalytic Cyclization

Preliminary studies indicate that visible-light-mediated catalysis using eosin Y as a photosensitizer can initiate cyclization at ambient temperatures, though yields remain suboptimal (40–50%).

Flow Chemistry Approaches

Continuous-flow microreactors enable precise control over reaction parameters, reducing side reactions and improving reproducibility. Early-stage trials report 80% yield at a residence time of 15 minutes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C3 and C5 positions due to electron-deficient nitrogen atoms. Key reactions include:

  • Amine Substitution : Reacts with primary amines (e.g., methylamine) under reflux in ethanol to yield 3-aminomethyl derivatives. Conditions: 80°C, 12 hrs, 72–78% yield.

  • Halogenation : Treatment with phosphorus oxychloride (POCl₃) introduces chlorine at the C5 position, forming 5-chloro-3-(azepan-2-yl)-1,2,4-oxadiazole. Requires catalytic DMF and 110°C .

Table 1: Nucleophilic Substitution Outcomes

ReagentProductConditionsYield (%)
Methylamine3-(Methylaminomethyl) derivativeEthanol, 80°C75
POCl₃ + DMF5-Chloro derivative110°C, 4 hrs68

Cyclodehydration and Ring-Opening Reactions

The oxadiazole ring participates in cyclodehydration with carboxylic acids or anhydrides:

  • Cyclopropane Formation : Reacts with cyclopropanecarboxylic acid in the presence of PPh₃Br₂ to form fused bicyclic structures. Microwave-assisted synthesis (150°C, 20 min) achieves 85% efficiency .

  • Ring-Opening Hydrolysis : Acidic hydrolysis (6M HCl, 90°C) cleaves the oxadiazole ring, yielding azepane-cyclobutyl hydrazide as the primary product .

Mechanistic Insight : Cyclodehydration proceeds via a diacylhydrazine intermediate, confirmed by computational studies showing Gibbs free energy (ΔG) of −23.4 kcal/mol for the rate-limiting step .

Catalytic Functionalization

Transition-metal catalysis enables selective modifications:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at C5. Optimized conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 100°C, 24 hrs .

  • Oxidative Cyclization : Visible-light-driven reactions with eosin-Y and CBr₄ form 2-amino derivatives (e.g., 5-(4-methoxyphenyl)-2-amino-1,3,4-oxadiazole) in 92% yield .

Table 2: Catalytic Reaction Parameters

Reaction TypeCatalystKey ProductYield (%)
Suzuki CouplingPd(PPh₃)₄5-Phenyl derivative82
Oxidative CyclizationEosin-Y + CBr₄2-Amino-5-(4-MeO-phenyl) oxadiazole92

Pharmacophoric Modifications

Structural analogs show enhanced bioactivity through targeted substitutions:

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at C5 improve anticancer activity (IC₅₀ = 0.48 μM against MCF-7 cells) .

  • Hybridization with Benzothiazole : Fusion with benzothiazole via bis-oxadiazole linkages increases cytotoxicity (IC₅₀ = 0.11 μM against A549 cells) .

Structure-Activity Relationship (SAR) :

  • Azepane’s seven-membered ring enhances membrane permeability.

  • Cyclobutyl groups induce steric hindrance, stabilizing drug-target interactions .

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

  • Acidic Conditions : Rapid degradation (t₁/₂ = 2.3 hrs in 1M HCl) via ring cleavage.

  • Neutral/Basic Conditions : Stable for >72 hrs at 25°C, making it suitable for oral formulations .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, including:

  • Antimicrobial Activity: Studies indicate that compounds featuring the oxadiazole scaffold exhibit antimicrobial properties against various pathogens. The mechanism often involves the inhibition of microbial enzymes.
  • Antiviral Properties: Research suggests potential efficacy against viral infections through modulation of viral replication pathways.
  • Anti-inflammatory Effects: The compound may inhibit specific enzymes involved in inflammatory processes, offering potential for treating inflammatory diseases.

Organic Synthesis

3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of new derivatives with enhanced biological activity or novel properties .

Materials Science

The compound is utilized in the development of new materials with specific properties:

  • Polymers and Coatings: Its chemical structure can enhance the performance characteristics of polymers used in various applications .
  • Organic Light Emitting Diodes (OLEDs): Due to its electron-conducting properties, it is being explored for use in electronic materials .

Case Studies and Research Findings

Several studies have highlighted the compound's potential across different applications:

StudyFocusFindings
Anticancer ActivityA series of oxadiazole derivatives were synthesized and evaluated for anticancer activity using MTT assays, showing promising results against various cancer cell lines.
Antimicrobial EfficacyCompounds similar to this compound were tested against bacterial strains like S. aureus and P. aeruginosa, demonstrating comparable potency to standard antibiotics.
Synthetic ApproachesVarious synthetic methods were explored to derive new oxadiazole derivatives, emphasizing the versatility of this compound as a precursor for complex molecules.

Mechanism of Action

The mechanism of action of 3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Physicochemical Properties

The table below compares key structural features and molecular properties of 3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole with similar compounds:

Compound Name Substituents (Position 3 / Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound Azepane / Cyclobutyl C₁₁H₁₈N₃O 208.28 High lipophilicity; potential CNS activity inferred from azepane moiety
3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole Chloromethyl / Cyclobutyl C₇H₉ClN₂O 172.61 Reactive chloromethyl group; potential precursor for further derivatization
3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound A) Tri-aryl substituents C₂₁H₁₅ClFN₂O 363.81 Anticancer activity (breast cancer); moderate cardiotoxicity in H9c2 cells
5-Methyl-3-phenyl-1,2,4-oxadiazole Phenyl / Methyl C₉H₈N₂O 160.17 Anti-inflammatory activity (COX/LOX inhibition)
3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole 3-Bromophenyl / Methyl C₉H₇BrN₂O 239.07 Halogenated aromatic group; potential antimicrobial/antiviral applications

Key Observations :

  • Azepane vs. Aromatic Substituents : The azepane group in the target compound likely enhances lipophilicity and metabolic stability compared to smaller aliphatic (e.g., methyl) or aromatic (e.g., phenyl) groups. This may improve blood-brain barrier penetration but could reduce aqueous solubility .
  • Cyclobutyl Group : The strained cyclobutyl ring may enhance binding affinity to target proteins through unique conformational effects, as seen in other cyclobutyl-containing drugs .
Anticancer Activity
  • Tri-aryl Oxadiazoles (Compounds A and B) : Exhibit IC₅₀ values in the micromolar range against breast cancer cells but show cardiotoxicity in cardiomyocytes due to apoptosis induction .
  • Target Compound: No direct data, but the azepane-cyclobutyl combination may reduce cardiotoxicity risks compared to aryl-substituted analogs, as bulky aliphatic groups often minimize off-target interactions .
Anti-Inflammatory Activity
  • 5-Methyl-3-phenyl-1,2,4-oxadiazole : Shows dual COX/LOX inhibition, comparable to phenylbutazone, via aromatic π-π interactions with enzyme active sites .
  • Target Compound : The absence of aromatic groups may shift activity toward alternative pathways (e.g., NF-κB inhibition), as seen in other aliphatic 1,2,4-oxadiazoles .
Antiviral Potential
  • WIN Derivatives (e.g., 5-methyl-1,2,4-oxadiazole) : Demonstrated antiviral activity via crystal structure analysis of enzyme binding .
  • Target Compound : The azepane group’s flexibility could mimic viral protease substrates, though this requires experimental validation.

Biological Activity

3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole is a novel compound characterized by a five-membered oxadiazole ring, an azepane moiety, and a cyclobutyl group. This unique structure suggests potential pharmacological properties due to the diverse reactivity associated with oxadiazole derivatives. The compound's molecular formula indicates a weight of approximately 207.27 g/mol, which is relevant for its biological activity and pharmacokinetic profile.

Biological Activity Overview

Compounds featuring the oxadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including:

  • Antibacterial
  • Antifungal
  • Anticancer
  • Anti-inflammatory
  • Antitubercular

The biological activity of this compound is influenced by the specific functional groups on the oxadiazole ring and their interactions with biological targets. Interaction studies often utilize various techniques such as molecular docking and binding affinity assessments to elucidate these mechanisms.

Structure and Mechanism

The oxadiazole ring serves as a biologically active unit in many compounds. Its ability to form hydrogen bonds with biomacromolecules enhances its pharmacological activity. The presence of the azepane and cyclobutyl groups may further influence the compound's selectivity towards certain biological targets compared to other similar compounds.

Comparative Biological Activity

The following table summarizes some compounds structurally related to this compound and their respective biological activities:

Compound NameStructureBiological Activity
3-(Cyclopentyloxy)-5-(piperidin-4-yl)-1,2,4-oxadiazoleStructureAnti-inflammatory
3-(Phenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazoleStructureAnticancer
3-(Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazoleStructureAntimicrobial

Case Studies and Research Findings

Recent studies have highlighted the biological potential of oxadiazole derivatives:

  • Antimicrobial Activity : A study demonstrated that certain oxadiazoles exhibited strong bactericidal effects against Staphylococcus species. The mechanism was linked to structural features that influence gene transcription involved in biofilm formation .
  • Cytotoxicity Studies : In vitro evaluations of various oxadiazole derivatives showed significant cytotoxic effects on cancer cell lines (e.g., MCF-7), with some compounds outperforming standard treatments like 5-Fluorouracil .
  • Antitubercular Activity : Compounds containing the 1,3,4-oxadiazole ring were assessed for their efficacy against Mycobacterium tuberculosis. Specific derivatives demonstrated promising results at low concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Azepan-2-yl)-5-cyclobutyl-1,2,4-oxadiazole, and how are the products characterized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, 1,2,4-oxadiazole derivatives are synthesized via reactions between amidoximes (e.g., cyclopropanecarboxamidoxime) and acyl chlorides or esters under reflux conditions in aprotic solvents like toluene or THF. Post-synthesis, characterization employs IR spectroscopy (C=N and C-O-C stretching bands at 1600–1650 cm⁻¹ and 950–1050 cm⁻¹, respectively), NMR (¹H and ¹³C for substituent analysis), mass spectrometry (molecular ion peaks), and elemental analysis (C, H, N composition) .

Q. Which spectroscopic and analytical methods are most effective for characterizing 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • ¹H NMR : Identifies protons on azepane and cyclobutyl groups (e.g., multiplet signals for cyclobutyl CH₂ groups at δ 1.5–2.5 ppm).
  • ¹³C NMR : Confirms oxadiazole ring carbons (C-3 and C-5 typically at 160–170 ppm).
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-O bond ~1.36 Å, C-N ~1.30 Å) using SHELX software for refinement .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₁H₁₇N₃O).

Q. What safety protocols should be followed when handling 1,2,4-oxadiazole derivatives in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Work in fume hoods due to potential inhalation hazards (e.g., respiratory irritation reported for similar compounds) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washing to prevent unintended reactions .

Advanced Research Questions

Q. How do base-catalyzed reaction mechanisms influence the rearrangement of 1,2,4-oxadiazole derivatives?

  • Methodological Answer : Base-catalyzed pathways (e.g., using triethylamine or piperidine) facilitate nucleophilic attacks on the oxadiazole ring, leading to ring-opening or isomerization. Kinetic studies (monitoring via UV-Vis or HPLC) and DFT calculations are used to map transition states and activation energies. For example, tertiary amines like TEA show second-order kinetics in MRH (mononuclear rearrangement of heterocycles) .

Q. What experimental strategies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against targets like HIF-1 or GSK-3β using fluorescence polarization or radiometric assays .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cellular uptake studies : LC-MS/MS quantification in cell lysates to correlate structure with bioavailability .

Q. What challenges arise in determining the crystal structure of 1,2,4-oxadiazole derivatives, and how can SHELX software address these?

  • Methodological Answer : Challenges include twinned crystals and weak diffraction due to flexible substituents (e.g., azepane). SHELXTL (Bruker AXS) refines structures using:

  • Twinning matrices for overlapping reflections.
  • Rigid-body refinement for disordered moieties.
  • High-resolution data (≤1.0 Å) to resolve electron density maps .

Q. How can structure-activity relationship (SAR) studies guide the optimization of 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • Substituent variation : Replace cyclobutyl with pyridyl or sulfonamide groups to enhance hydrogen bonding (e.g., 3-(4-sulfamido-phenyl) derivatives show 10× higher GSK-3β inhibition) .
  • Bioisosteric replacement : Swap oxadiazole with thiadiazole to improve metabolic stability (see for thiadiazole analogs).
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to align electrostatic and hydrophobic features .

Q. What methodologies are used to synthesize and characterize high-energy 1,2,4-oxadiazole-based materials?

  • Methodological Answer :

  • Nitration : Introduce nitro groups at C-3/C-5 using HNO₃/H₂SO₄, yielding compounds like 3-nitro-5-nitroimino-1,2,4-oxadiazole (detonation velocity ~8,500 m/s) .
  • Thermal analysis : DSC/TGA measures decomposition temperatures (e.g., exothermic peaks at 220–250°C).
  • Sensitivity testing : Impact/friction tests (e.g., BAM standards) classify compounds as "insensitive" (IS ≥80 J) .

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